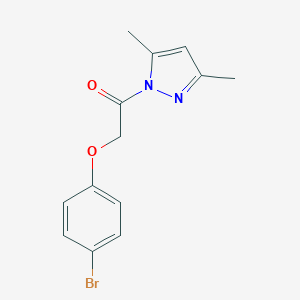
N-(3-Chloro-4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-fluorophenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3-Chloro-4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Additionally, it has been investigated for its potential use in the treatment of other diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(3-Chloro-4-fluorophenyl)benzamide works by inhibiting the activity of several enzymes involved in cellular signaling pathways, including RAF kinase and VEGFR-2. This results in the inhibition of cell proliferation and angiogenesis, which are key processes in tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-Chloro-4-fluorophenyl)benzamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective at inhibiting the growth of various types of cancer cells, making it a valuable tool for cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-Chloro-4-fluorophenyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Additionally, there is a need for further studies to investigate the potential use of this compound in combination with other treatments, such as chemotherapy and immunotherapy. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases beyond cancer, such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown significant potential in scientific research. It has been extensively studied for its anti-tumor properties and has the potential to be used in the treatment of various types of cancer. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and develop new analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of N-(3-Chloro-4-fluorophenyl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBMZLQPODRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341051 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64141-28-2 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)







